N-(cyanomethyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(cyanomethyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanomethyl group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-methoxy-3-nitrobenzamide can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-nitrobenzoic acid with cyanomethylating agents under specific conditions. For instance, the reaction can be carried out using methyl cyanoacetate in the presence of a base such as potassium carbonate, followed by the addition of a suitable amine to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of efficient catalysts to facilitate the formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted benzamides, amino derivatives, and other functionalized compounds that retain the benzamide core structure .
Scientific Research Applications
N-(cyanomethyl)-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyanomethyl)-4-methoxy-3-nitrobenzamide include other cyanoacetamides and benzamide derivatives such as:
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-4-methoxybenzamide
- N-(cyanomethyl)-3-nitrobenzamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both the methoxy and nitro groups on the benzamide core allows for a diverse range of chemical transformations and applications .
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C10H9N3O4/c1-17-9-3-2-7(6-8(9)13(15)16)10(14)12-5-4-11/h2-3,6H,5H2,1H3,(H,12,14) |
InChI Key |
OFOSSEQWTBVCHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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